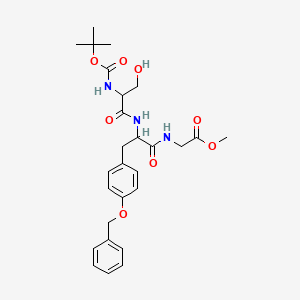
Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe: is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes the amino acids serine, tyrosine, and glycine, with specific protective groups such as Boc (tert-butyloxycarbonyl) and Bn (benzyl) to prevent unwanted reactions during synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of the amino acids, while the Bn group protects the hydroxyl group of tyrosine.
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. The process includes deprotection steps to remove the Boc and Bn groups, followed by purification using techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions can occur at the serine and tyrosine residues.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reagents: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used for peptide bond formation.
Major Products:
Deprotected Peptide: Removal of protective groups yields the free peptide.
Oxidized Products: Oxidation of tyrosine can lead to dityrosine formation.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is used as an intermediate in the synthesis of more complex peptides.
Biology:
Protein Studies: It can be used in studies related to protein structure and function.
Medicine:
Drug Development: Peptides like this compound are explored for their potential therapeutic properties.
Industry:
Biotechnology: Used in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe depends on its specific application. In general, peptides can interact with proteins, enzymes, and receptors, influencing various biological pathways. The protective groups (Boc and Bn) are removed during or after synthesis to yield the active peptide, which can then exert its effects by binding to specific molecular targets.
Comparación Con Compuestos Similares
Boc-DL-Ser-DL-Tyr-Gly-OMe: Similar structure but without the benzyl protection on tyrosine.
Boc-DL-Ser-DL-Tyr(Bn)-Gly-OH: Similar structure but with a free carboxyl group instead of a methyl ester.
Uniqueness: Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is unique due to its specific protective groups, which allow for selective reactions during synthesis. This makes it a valuable intermediate in the synthesis of more complex peptides.
Propiedades
Número CAS |
72186-04-0 |
|---|---|
Fórmula molecular |
C27H35N3O8 |
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
methyl 2-[[2-[[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate |
InChI |
InChI=1S/C27H35N3O8/c1-27(2,3)38-26(35)30-22(16-31)25(34)29-21(24(33)28-15-23(32)36-4)14-18-10-12-20(13-11-18)37-17-19-8-6-5-7-9-19/h5-13,21-22,31H,14-17H2,1-4H3,(H,28,33)(H,29,34)(H,30,35) |
Clave InChI |
XZLKETSWTPPXJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


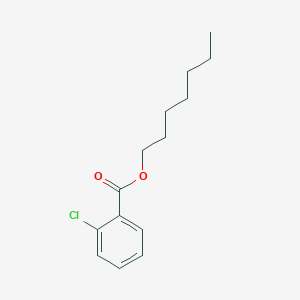
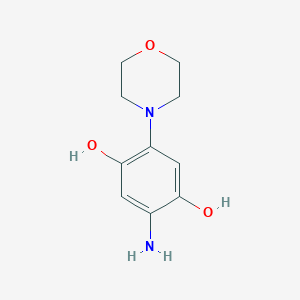
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
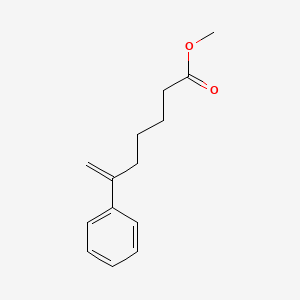
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)

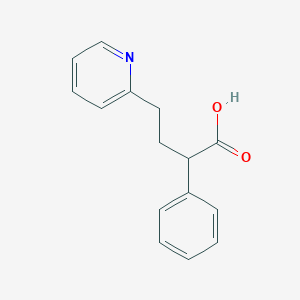

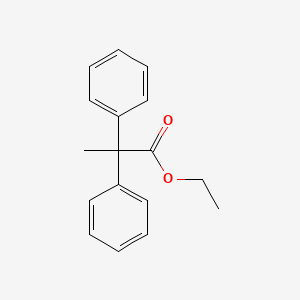
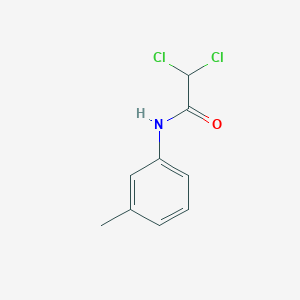
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
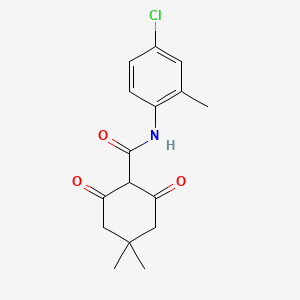
![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
